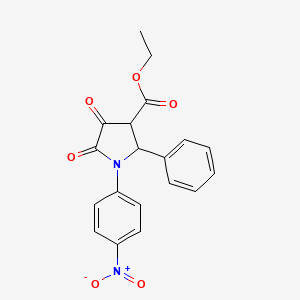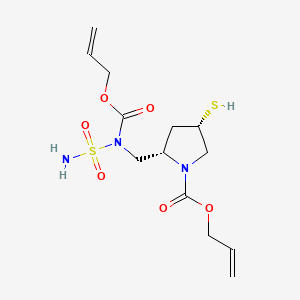
(2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C13H21N3O6S2 . It has a molecular weight of 379.45 . The structure of this compound is unique, allowing it to be used in various fields of research.Physical And Chemical Properties Analysis
This compound has a molecular weight of 379.45 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .Scientific Research Applications
Sulfamethoxazole and Environmental Impact
Research on sulfamethoxazole, a compound that also contains sulfamoyl and carboxyl groups, focuses on its environmental persistence and removal techniques. Techniques such as adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs) are explored for their effectiveness in removing such compounds from water sources. These methods rely on interactions with functional groups similar to those in the specified compound, suggesting potential environmental research applications (Prasannamedha & Kumar, 2020).
Metalloporphyrin-Catalyzed Functionalization
The functionalization of saturated C-H bonds, including those adjacent to sulfamoyl and carboxylate groups, using metalloporphyrin catalysts, offers insights into synthetic applications. Such reactions can enhance the diversity of molecules for potential pharmacological studies, indicating a pathway for modifying the compound of interest (Che et al., 2011).
Reactivity and Potential for Drug Synthesis
Levulinic acid, with its carbonyl and carboxyl functional groups, is a precursor in drug synthesis, showing the potential of similarly structured compounds in medicinal chemistry. The versatility in forming derivatives for drug development suggests a similar potential for the compound (Zhang et al., 2021).
Toxicity and Molecular Effects
The study of volatile sulfur compounds (VSCs), which include sulfides and mercaptans related to the sulfur-containing groups in the specified compound, discusses their biological effects, including toxicity and relevance to conditions such as periodontitis. This suggests a line of investigation into the biological impacts of the compound, particularly in relation to oral health or cellular effects (Ratcliff & Johnson, 1999).
Safety And Hazards
The safety information available indicates that this compound should be handled with caution. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
prop-2-enyl (2S,4S)-2-[[prop-2-enoxycarbonyl(sulfamoyl)amino]methyl]-4-sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6S2/c1-3-5-21-12(17)15-9-11(23)7-10(15)8-16(24(14,19)20)13(18)22-6-4-2/h3-4,10-11,23H,1-2,5-9H2,(H2,14,19,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBOETITIUHVQM-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CC(CC1CN(C(=O)OCC=C)S(=O)(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1C[C@H](C[C@H]1CN(C(=O)OCC=C)S(=O)(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


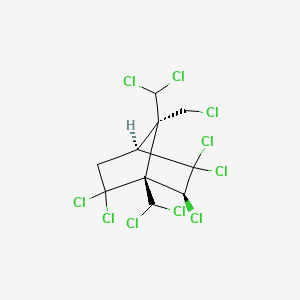

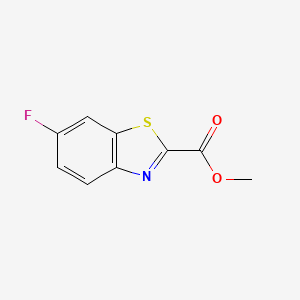
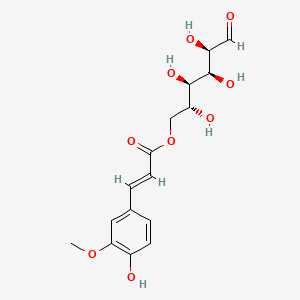
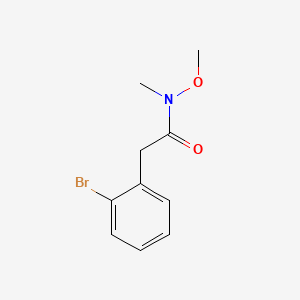
![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
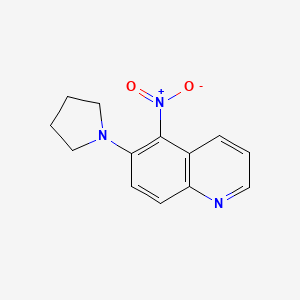
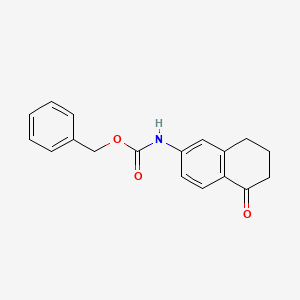
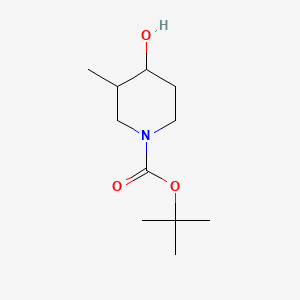
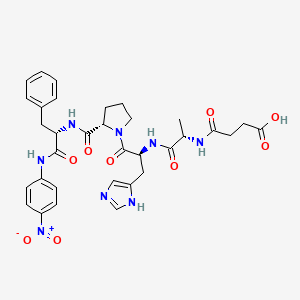
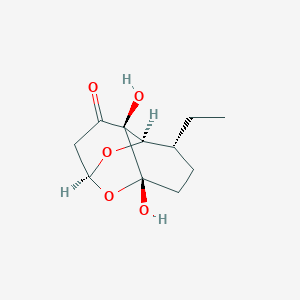
![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)
